2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline
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Overview
Description
2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is a compound that features a bromine atom, a thiazole ring, and an aniline moiety. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline typically involves the reaction of aniline derivatives with thiazole compounds under specific conditions. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the thiazole ring or the bromine atom.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the bromine and thiazole positions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, ammonium thiocyanate, and various oxidizing and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The bromine atom and aniline moiety also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide
- 2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline
- 2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]phenylamine
Uniqueness
2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is unique due to its specific combination of a bromine atom, thiazole ring, and aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H11BrN2S |
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Molecular Weight |
283.19 g/mol |
IUPAC Name |
2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline |
InChI |
InChI=1S/C11H11BrN2S/c1-8(11-13-6-7-15-11)14-10-5-3-2-4-9(10)12/h2-8,14H,1H3 |
InChI Key |
AUKSQKBNGDQYKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NC2=CC=CC=C2Br |
Origin of Product |
United States |
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